Nandrolone benzoate

Descripción general

Descripción

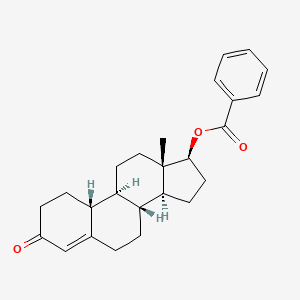

17beta-Hydroxyestr-4-en-3-one benzoate is a steroid ester.

Actividad Biológica

Nandrolone benzoate, a synthetic anabolic steroid derived from nandrolone, is primarily used in clinical settings for its anabolic properties. This compound has garnered attention for its effects on muscle growth, bone density, and various physiological systems. This article explores the biological activity of this compound, presenting data from research studies, case analyses, and detailed findings.

This compound is characterized by its chemical structure, which includes a 19-nortestosterone backbone. It acts primarily as an androgen receptor agonist , influencing various biological pathways:

- Androgen Receptor Interaction : After administration, this compound is converted into nandrolone, which binds to androgen receptors in target tissues. This binding initiates a cascade of events leading to increased protein synthesis and muscle hypertrophy .

- Metabolism : Nandrolone is metabolized primarily in the liver, with metabolites such as 5α-dihydronandrolone being formed. The pharmacokinetics of this compound exhibit a prolonged half-life due to its esterified form, allowing for sustained release and activity in the body .

Muscle and Bone Growth

This compound has been shown to significantly enhance muscle mass and strength. Studies indicate that it promotes nitrogen retention and increases red blood cell production, which can improve endurance and recovery times:

- Increased Muscle Mass : Clinical trials have demonstrated that patients receiving this compound show notable improvements in lean body mass compared to placebo groups .

- Bone Density : Nandrolone has been associated with increased bone mineral density, making it beneficial for conditions like osteoporosis .

Cardiovascular Effects

While this compound promotes muscle growth, it also presents potential cardiovascular risks:

- Lipid Profile Changes : Research indicates that nandrolone can alter lipid metabolism, leading to decreased levels of high-density lipoprotein (HDL) cholesterol while increasing low-density lipoprotein (LDL) cholesterol levels .

- Blood Pressure : Some studies suggest that nandrolone administration may lead to hypertension due to its effects on fluid retention and vascular resistance .

Adverse Effects

The use of this compound is not without risks. Common adverse effects reported include:

- Endocrine Disorders : Users may experience hormonal imbalances such as gynecomastia, virilization in females, and suppression of natural testosterone production .

- Psychiatric Effects : There are documented cases of mood swings, aggression, and other psychological disturbances associated with anabolic steroid use .

Case Studies

-

Case Study on Muscle Recovery :

A study involving athletes recovering from surgery demonstrated that those treated with this compound experienced faster recovery times and improved muscle strength compared to those who did not receive the treatment. This highlights its potential use in rehabilitation settings. -

Long-term Use Effects :

A longitudinal study followed patients using nandrolone for chronic conditions over several years. While benefits in muscle mass were noted, significant concerns arose regarding cardiovascular health and endocrine function, necessitating careful monitoring.

Research Findings Summary

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,15,19-23H,7-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGKYNGOBSDZNY-YNFNDHOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163707 | |

| Record name | Nandrolone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474-55-1 | |

| Record name | Nandrolone benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nandrolone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NANDROLONE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1665A8I95W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.